2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde
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Overview
Description
2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde is a chemical compound with the molecular formula C14H19NO3S and a molecular weight of 281.37 g/mol. This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 3 and 5, a sulfonyl group, and a benzaldehyde moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Formation of 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzoic acid
Reduction: Formation of 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzyl alcohol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A precursor to 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde, used in the synthesis of various organic compounds.
2,6-Dimethylpiperidine: Another piperidine derivative with similar structural features but different chemical properties.
Piperidine: The parent compound of the piperidine family, widely used in organic synthesis and pharmaceutical research.
Uniqueness
This compound is unique due to its combination of a piperidine ring, sulfonyl group, and benzaldehyde moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)sulfonylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-11-7-12(2)9-15(8-11)19(17,18)14-6-4-3-5-13(14)10-16/h3-6,10-12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDZZHCNPWHUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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